molecular formula C7H11ClN2 B12743189 (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine CAS No. 214478-65-6

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine

Cat. No.: B12743189
CAS No.: 214478-65-6
M. Wt: 158.63 g/mol
InChI Key: SEVICIFJHBFRBO-OIADKPKDSA-N
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Description

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[410]hept-2-en-3-amine is a bicyclic compound featuring a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: This compound shares a similar bicyclic structure but differs in its functional groups.

    Bicyclo[3.2.0]hept-2-en-6-one:

Uniqueness

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine is unique due to the presence of the chlorine atom and the specific arrangement of its bicyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

214478-65-6

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine

InChI

InChI=1S/C7H11ClN2/c1-3-2-4(9)10-7-5(3)6(7)8/h3,5-7H,2H2,1H3,(H2,9,10)/t3-,5-,6+,7-/m0/s1

InChI Key

SEVICIFJHBFRBO-OIADKPKDSA-N

Isomeric SMILES

C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N

Canonical SMILES

CC1CC(=NC2C1C2Cl)N

Origin of Product

United States

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